

The Role of 18-Methyltetracosanoyl-CoA in PPAR α Activation: A Comparative Guide

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Compound of Interest

Compound Name: 18-Methyltetracosanoyl-CoA

Cat. No.: B15600370

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **18-Methyltetracosanoyl-CoA**'s role in activating Peroxisome Proliferator-Activated Receptor alpha (PPAR α) alongside other well-established synthetic and natural ligands. The information presented is supported by experimental data to offer an objective performance analysis for research and drug development applications.

Executive Summary

Peroxisome Proliferator-Activated Receptor alpha (PPAR α) is a crucial nuclear receptor that governs the transcription of genes involved in lipid metabolism. Its activation by various ligands makes it a significant target for therapeutic interventions against metabolic disorders like dyslipidemia. While synthetic agonists such as fibrates have been the cornerstone of PPAR α -targeted therapies, there is a growing interest in understanding the role of endogenous and natural ligands. This guide focuses on confirming the role of **18-Methyltetracosanoyl-CoA**, a branched-chain fatty acyl-CoA, as a potent PPAR α activator and compares its potential efficacy with other known agonists.

Comparative Analysis of PPAR α Activators

The potency and efficacy of various PPAR α activators can be compared using metrics such as binding affinity (Kd) and the half-maximal effective concentration (EC50) in functional assays. The following table summarizes available quantitative data for a selection of PPAR α ligands.

Table 1: Comparative Performance of PPAR α Activators

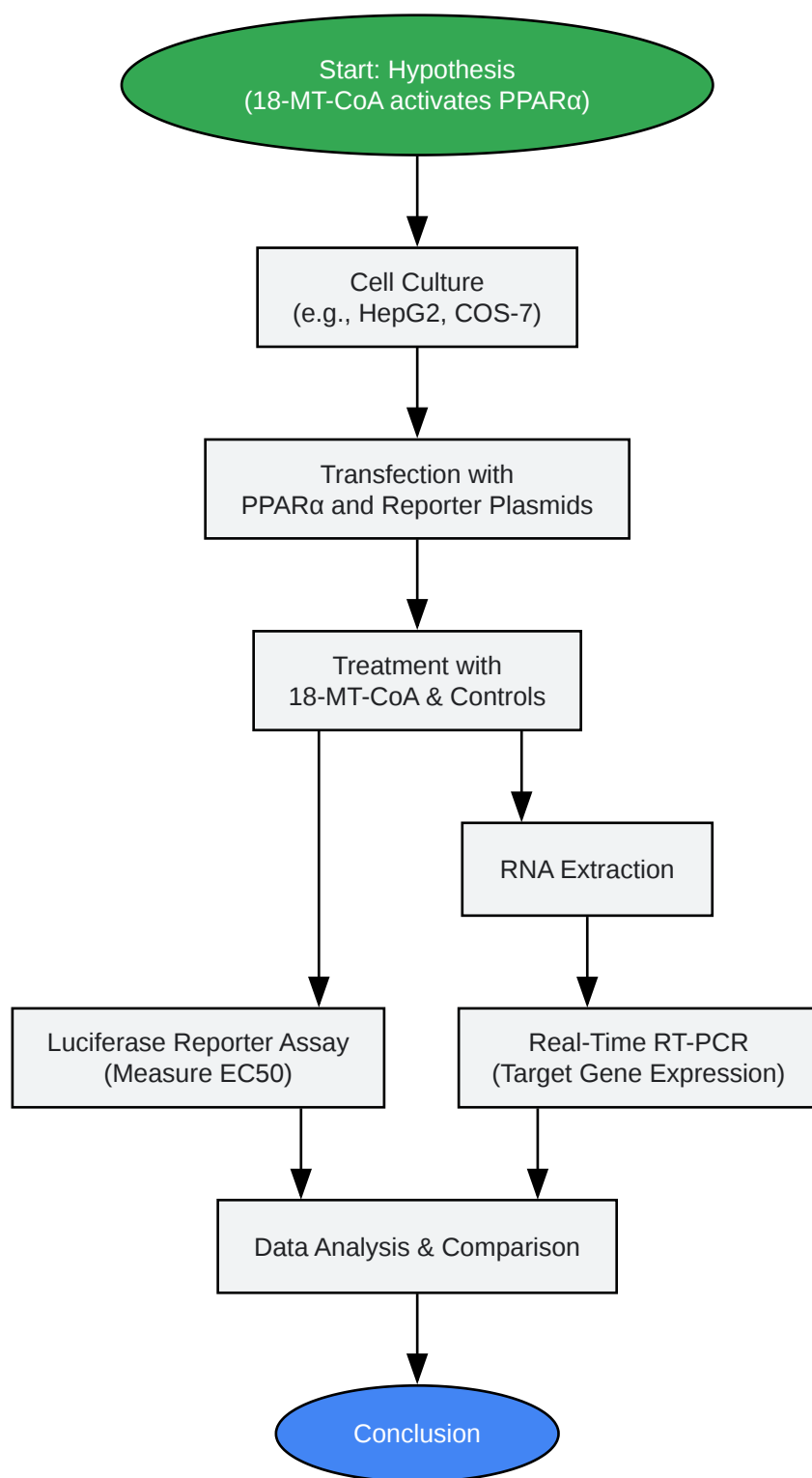
Activator Class	Compound	Species	Assay Type	Kd (nM)	EC50 (μ M)	Reference
Branched-Chain Fatty Acyl-CoA	18-Methyltetra cosanoyl-CoA	-	(Inferred)	~11*	-	[1][2]
Phytanoyl-CoA	Mouse	Fluorescence Quenching	~11	-	[2]	
Pristanoyl-CoA	Mouse	Fluorescence Quenching	~11	-	[2]	
Synthetic Agonists	WY14643	Human	Transactivation	-	5.0	[1]
WY14643	Murine	Transactivation	-	0.63	[3]	
Fenofibric Acid	Human	Transactivation	-	9.47	[4]	
Natural Fatty Acids	Oleic Acid	Human	Transactivation	-	Potent activator	[5]
Linoleic Acid	Human	Transactivation	-	Potent activator	[5]	
Arachidonic Acid	Mouse	Fluorescence Quenching	20	-	[2]	
Eicosanoids	Leukotriene B4	-	(Endogenous Ligand)	-	-	
8(S)-HETE	-	(Endogenous Ligand)	-	-		

Note: Data for **18-Methyltetracosanoyl-CoA** is inferred from studies on other very-long-chain and branched-chain fatty acyl-CoAs. Direct experimental values are not currently available in the public domain.

Signaling Pathway and Experimental Workflow

The activation of PPAR α by ligands like **18-Methyltetracosanoyl-CoA** initiates a cascade of molecular events leading to the regulation of target gene expression. The general signaling pathway and a typical experimental workflow for assessing PPAR α activation are illustrated below.





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